molecular formula C12H11Cl2N3O2 B1295539 Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 83279-66-7

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B1295539
CAS RN: 83279-66-7
M. Wt: 300.14 g/mol
InChI Key: XOBRIYKLMQJCBQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a derivative with specific substituents that include an ethyl ester group, an amino group, and a dichlorophenyl group.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various reagents such as hydrazine hydrate, malononitrile, and aromatic aldehydes. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates can be synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Another method includes the direct synthesis of substituted pyrazole through a 3+2 annulation method, as described for the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structure can be stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions . For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is stabilized by N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization, coupling reactions, and acetylation. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with β-naphthol and other reagents to afford different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Acetylation reactions of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride have been studied, yielding monoacetylated and diacetylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties can be studied using various analytical techniques, including HPLC, FT-IR, NMR, and MS . The solubility, melting point, and stability of these compounds can vary significantly depending on their specific functional groups and intermolecular interactions present in the crystal structure .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) detailed the synthesis of novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which exhibited significant in vitro antimicrobial and anticancer activities. Among these compounds, some showed higher anticancer activity compared to the reference drug doxorubicin, with good to excellent antimicrobial efficacy as well (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis Efficiency Enhancement

Machado et al. (2011) reported on the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, emphasizing the methodological advancements for synthesizing such compounds with high yield and reduced reaction times (Machado et al., 2011).

Heterocyclic Chemistry

Lebedˈ et al. (2012) explored the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, highlighting its utility in generating ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).

Novel Synthesis Processes

Ghaedi et al. (2015) developed a novel synthesis process for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).

Crystal Structure and Biological Activities

Minga (2005) synthesized ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, determining its crystal structure and investigating its fungicidal and plant growth regulation activities, providing insights into its potential agricultural applications (Minga, 2005).

Future Directions

The future directions for “Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate” and similar compounds are promising. The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBRIYKLMQJCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073668
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

83279-66-7
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083279667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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